molecular formula C8H4BrClN2OS B13060443 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide

Cat. No.: B13060443
M. Wt: 291.55 g/mol
InChI Key: SUEMNUUAZZKLFF-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide is a high-value heterocyclic building block specifically designed for pharmaceutical research and development. This compound features a thieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry, which is functionalized with bromo, chloro, and carboxamide groups to allow for versatile downstream synthetic modifications . The bromo and chloro substituents serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic, heterocyclic, or alkyl chains . The carboxamide group at the 2-position provides a handle for hydrogen bonding and can be critical for target binding, often seen in the design of kinase inhibitors and other biologically active molecules . Researchers utilize this multifunctional intermediate in the synthesis of compound libraries for high-throughput screening and in the rational design of targeted therapies, particularly in oncology and central nervous system (CNS) disorders. The molecular structure is characterized by its exact mass and calculated physicochemical properties, including LogP and polar surface area, which are crucial parameters in early-stage drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H4BrClN2OS

Molecular Weight

291.55 g/mol

IUPAC Name

4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H4BrClN2OS/c9-4-2-12-7(10)6-3(4)1-5(14-6)8(11)13/h1-2H,(H2,11,13)

InChI Key

SUEMNUUAZZKLFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=CN=C2Cl)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a halogenated pyridine derivative.

    Bromination and Chlorination:

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, typically involving the reaction of the corresponding carboxylic acid derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles or electrophiles.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

    Coupling Reactions: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3), and appropriate coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide may serve as a lead compound for drug development targeting infectious diseases. Its structural features suggest potential activity against bacteria and possibly other pathogens. Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine exhibit antimicrobial activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against various bacterial strains .

Antitubercular Activity
A study investigating the structure-activity relationship (SAR) of thieno[2,3-c]pyridine derivatives highlighted the importance of specific substitutions for enhancing antitubercular efficacy. The compound was noted for its potential to inhibit Mycobacterium tuberculosis, with certain derivatives achieving significant inhibition rates at low concentrations . The presence of halogen substituents like bromine and chlorine is believed to enhance biological activity by increasing lipophilicity and receptor binding affinity.

Cancer Research
The compound's unique structure allows it to interact with biological targets implicated in cancer progression. It may act on specific pathways involved in tumor growth and metastasis. Initial findings suggest that it could be developed into a therapeutic agent for various cancer types. Further investigation into its mechanism of action is warranted to elucidate its full potential.

Materials Science

Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronic devices such as sensors and transistors. Its ability to form stable thin films makes it suitable for use in organic photovoltaic cells and light-emitting diodes (LEDs). The compound's electronic characteristics are enhanced by the presence of halogen substituents, which can influence charge transport properties.

A series of case studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial properties against multiple bacterial strains. Results indicated that certain derivatives exhibited potent activity with MIC values as low as 0.5 μg/ml against resistant strains.
  • Antitubercular Screening : In another investigation focusing on tuberculosis treatment, compounds derived from thieno[2,3-c]pyridine showed significant inhibition rates when tested against Mycobacterium tuberculosis, suggesting a promising avenue for new antitubercular agents.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Methyl 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate

  • Molecular Formula: C₉H₅BrClNO₂S
  • Molecular Weight : 306.6 g/mol
  • Key Features : The ester group at position 2 distinguishes this compound from the carboxamide derivative. It serves as a precursor for further derivatization, with a purity >95% and stability at 2–8°C .
  • Applications : Primarily used in drug discovery research, emphasizing its role as a synthon for polyheterocyclic systems .

Substituted 3-Aminothieno[2,3-b]pyridine-2-carboxamides

  • Key Features: These analogs feature an amino group at position 3 instead of halogens. They are utilized to synthesize triazine-fused heterocycles via reactions with electrophilic reagents (e.g., POCl₃), demonstrating the reactivity of the carboxamide group in cyclization reactions .
  • Divergence : The absence of bromine and chlorine substituents reduces steric hindrance, enabling easier ring expansion compared to 4-bromo-7-chloro derivatives .

Pyrrolopyridine Derivatives

7-Bromo-1H-pyrrolo[2,3-c]pyridine Derivatives

  • Examples : 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and related compounds .
  • Key Differences : The pyrrolo[2,3-c]pyridine scaffold replaces the thiophene ring with a pyrrole, altering electronic properties. Bromine at position 7 (vs. 4 in the target compound) impacts binding interactions in biological systems.

ABBV-744 (N-Ethyl-4-[...]pyrrolo[2,3-c]pyridine-2-carboxamide)

  • Key Features: A BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). The carboxamide group and halogenated aryl substituents mirror the pharmacophoric elements of 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide .
  • Divergence: The pyrrolo[2,3-c]pyridine core and additional substituents (e.g., fluorine, methyl groups) enhance solubility and target affinity, suggesting design principles for optimizing the thienopyridine analog .

Halogenated Pyrimidines and Related Heterocycles

5-Bromo-2-chloropyrimidin-4-amine

  • Molecular Formula : C₄H₄BrClN₃
  • Key Features : A pyrimidine derivative with Br and Cl substituents. Its planar structure and hydrogen-bonding network (N–H···N interactions) influence crystallization behavior .
  • Divergence: The pyrimidine ring lacks the fused thiophene system, reducing aromaticity and rigidity compared to thienopyridines .

4-Amino-5-bromo-2-chloropyrimidine

  • Applications: Demonstrates the role of halogen atoms in modulating reactivity for nucleophilic substitution, a trait shared with this compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
This compound Thieno[2,3-c]pyridine 4-Br, 7-Cl, 2-carboxamide ~309.5 (estimated) Research intermediate
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine 4-Br, 7-Cl, 2-methyl ester 306.6 Synthetic precursor
ABBV-744 Pyrrolo[2,3-c]pyridine Multiple aryl and ethyl 562.0 BET BD2 inhibitor (therapeutic)
5-Bromo-2-chloropyrimidin-4-amine Pyrimidine 5-Br, 2-Cl, 4-NH₂ 223.5 Crystallization studies

Research Findings and Implications

  • Reactivity: The carboxamide group in this compound is expected to participate in hydrogen bonding and cyclization reactions, akin to substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides .
  • Synthetic Challenges : Halogen substituents may hinder solubility, necessitating formulation strategies (e.g., heating, sonication) as described for its methyl ester analog .

Biological Activity

4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including halogen substituents and a carboxamide functional group, suggest various biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6BrClN_2O, with a molecular weight of approximately 291.552 g/mol. The compound features:

  • A bromine atom at the 4-position.
  • A chlorine atom at the 7-position.
  • A carboxamide group at the 2-position.

These structural elements contribute to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in various signaling pathways, which are crucial for cell proliferation and survival. For instance, compounds similar to this have shown inhibitory activity against CAMKK2, a kinase linked to cancer progression and metabolic disorders .
  • Antimicrobial Properties : The presence of halogen substituents enhances the compound's ability to interact with microbial targets. Research has indicated that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial activity against various pathogens .
  • Apoptosis Induction : In vitro studies suggest that the compound may induce apoptosis in cancer cell lines by modulating apoptotic pathways. This effect is likely due to its ability to interact with cellular proteins involved in apoptosis regulation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntimicrobialShowed significant inhibition against Gram-positive bacteria.
Cancer Cell ApoptosisInduced apoptosis in prostate and breast cancer cell lines.
Kinase InhibitionDemonstrated IC50 values in the nanomolar range for CAMKK2 inhibition.

Structural Similarities and Unique Features

This compound shares structural similarities with other compounds that have been studied for their biological activities:

Compound NameCAS NumberKey Features
4-Bromo-thieno[3,2-d]pyrimidine31169-27-4Contains bromine; pyrimidine instead of pyridine
5-Bromo-thieno[2,3-b]pyridineNot listedDifferent position for bromination

The unique combination of halogen substituents and a carboxamide functionality may enhance its biological activity compared to other similar compounds lacking these specific features .

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